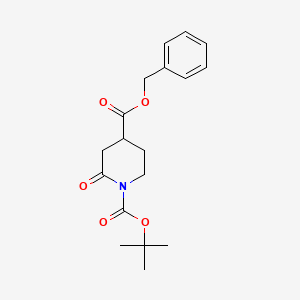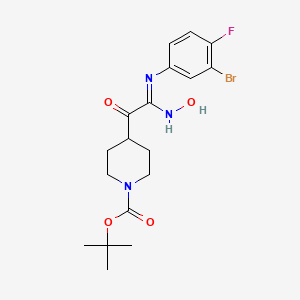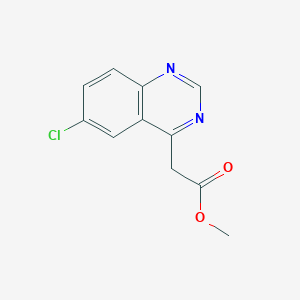
Methyl 6-chloroquinazoline-4-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-chloroquinazoline-4-acetate is a chemical compound with the molecular formula C11H9ClN2O2. It is a derivative of quinazoline, a heterocyclic aromatic organic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloroquinazoline-4-acetate typically involves the reaction of 6-chloroquinazoline with methyl acetate under specific conditions. One common method includes the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the methyl acetate group onto the quinazoline ring . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate (Pd(OAc)2) in the presence of a base like triethylamine (NEt3) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar metal-catalyzed reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality .
化学反应分析
Types of Reactions
Methyl 6-chloroquinazoline-4-acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, are commonly used to modify the quinazoline ring.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .
科学研究应用
Methyl 6-chloroquinazoline-4-acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Material Science: Quinazoline derivatives, including this compound, are explored for their potential use in organic electronics and other advanced materials.
作用机制
The mechanism of action of methyl 6-chloroquinazoline-4-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites . The exact pathways and targets depend on the specific biological context and the derivatives formed from the compound .
相似化合物的比较
Similar Compounds
- 2-Phenylquinazolin-4-amine
- 4-Methyl-2-phenylquinazoline
- 2-Phenyl-4-styrylquinazoline
Uniqueness
Methyl 6-chloroquinazoline-4-acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl acetate group on the quinazoline ring allows for diverse chemical modifications and potential biological activities .
属性
IUPAC Name |
methyl 2-(6-chloroquinazolin-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)5-10-8-4-7(12)2-3-9(8)13-6-14-10/h2-4,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQXOGWDGHPXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=NC2=C1C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



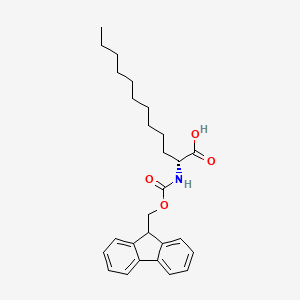
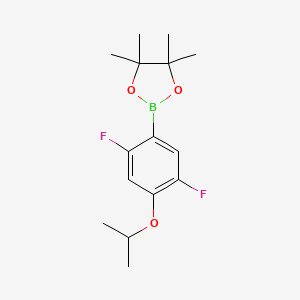
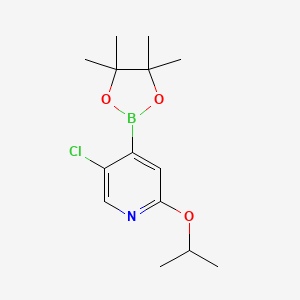
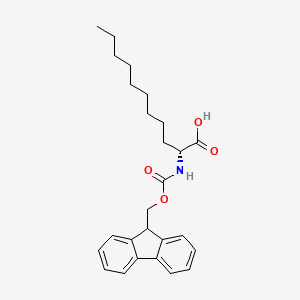
![2-(6-Azaspiro[2.5]octan-6-yl)aniline](/img/structure/B6299509.png)
![[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate](/img/structure/B6299514.png)
![[2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid](/img/structure/B6299521.png)
![4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B6299527.png)
